N-(4-Cyclopropyloxan-4-yl)but-2-ynamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-cyclopropyloxan-4-yl)but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-11(14)13-12(10-4-5-10)6-8-15-9-7-12/h10H,4-9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOODPTRUINLQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCOCC1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Cyclopropyloxan 4 Yl but 2 Ynamide
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of N-(4-Cyclopropyloxan-4-yl)but-2-ynamide reveals two primary fragments: the amine component, 4-cyclopropyloxan-4-amine (B13063505), and the carboxylic acid component, but-2-ynoic acid. The most logical disconnection is at the amide bond, a common and reliable reaction in organic synthesis. This leads to the two key precursors that need to be synthesized separately before the final coupling step.
The synthesis of the amine precursor presents a significant challenge due to the quaternary carbon center bearing both a cyclopropyl (B3062369) group and an amine. The tetrahydropyran (B127337) (oxane) ring itself requires a robust synthetic strategy for its formation and subsequent functionalization.
For the but-2-ynoic acid portion, the primary focus is on the creation of the carbon-carbon triple bond and the introduction of the carboxylic acid functionality.
Synthesis of the 4-Cyclopropyloxan-4-amine Precursor
The construction of the 4-cyclopropyloxan-4-amine precursor is a multi-step process that involves the careful installation of the cyclopropyl group onto a heterocyclic scaffold, the formation of the tetrahydropyran ring, and the regioselective introduction of the amine group.
Approaches to Cyclopropyl Group Installation on Heterocyclic Scaffolds
The introduction of a cyclopropyl group onto a heterocyclic ring like tetrahydropyran can be achieved through various methods. One common strategy is the use of organometallic reagents. For instance, a cyclopropyl Grignard reagent or cyclopropyllithium can act as a nucleophile, attacking an electrophilic center on the tetrahydropyran ring, such as a ketone.
Another powerful technique is the Prins cyclization. This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde can be adapted to incorporate a cyclopropyl moiety. acs.org For example, terminal cyclopropylsilyl alcohols have been shown to be effective in Prins cyclizations for the preparation of polysubstituted tetrahydropyrans with good yields and high stereoselectivity. acs.org
| Method | Description | Key Features |
| Organometallic Addition | Nucleophilic addition of a cyclopropyl organometallic reagent (e.g., Grignard, organolithium) to a ketone or other electrophile on the tetrahydropyran ring. | Direct C-C bond formation. |
| Prins Cyclization | Acid-catalyzed reaction of a homoallylic alcohol containing a cyclopropyl group with an aldehyde to form the tetrahydropyran ring. | Can provide high stereoselectivity. acs.org |
Strategies for Tetrahydropyran (Oxane) Ring Construction and Functionalization
The tetrahydropyran ring is a common motif in many natural products and synthetic molecules. nih.gov A variety of methods have been developed for its construction. nih.gov Intramolecular hydroalkoxylation of δ-hydroxy olefins, catalyzed by transition metals like platinum or cobalt, is an efficient way to form the six-membered ether ring. organic-chemistry.org
Other notable methods include:
Hetero-Diels-Alder reactions: A [4+2] cycloaddition between a diene and an aldehyde or ketone.
Ring-closing metathesis: A powerful tool for forming cyclic ethers from diene precursors. nih.gov
Intramolecular epoxide ring opening: The cyclization of epoxy-alcohols can lead to the formation of tetrahydropyran rings, often with high stereoselectivity. nih.gov
Once the tetrahydropyran ring is formed, it can be functionalized. For example, oxidation of a hydroxyl group to a ketone provides an electrophilic site for the addition of the cyclopropyl group.
Regioselective Amination Methodologies
With the cyclopropyl group in place, the final step in the synthesis of the amine precursor is the introduction of the amine group at the C4 position. One of the most common methods for this transformation is reductive amination. acs.org This involves the reaction of a ketone with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent.
Alternatively, direct amination of an alcohol can be achieved through various methods, though this can sometimes be more challenging. The regioselective amination of substituted pyridines has been achieved via pyridyne intermediates, highlighting the diverse strategies available for introducing amine functionalities. novartis.com
Preparation of But-2-ynoic Acid Derivatives
The synthesis of but-2-ynoic acid, also known as tetrolic acid, and its derivatives is a well-established area of organic chemistry. chemicalbook.com
Alkyne Formation and Functionalization
The carbon-carbon triple bond of but-2-ynoic acid can be formed through several classic reactions. One common method is the dehydrohalogenation of a dihalide. For instance, the reaction of a vicinal or geminal dihalide with a strong base like sodium amide can lead to the formation of an alkyne. youtube.com
Another approach involves the alkylation of acetylene. khanacademy.org Acetylene can be deprotonated with a strong base to form an acetylide anion, which can then react with an electrophile like methyl iodide to form propyne. Further functionalization can then lead to but-2-ynoic acid. A convenient method for the synthesis of acetylenecarboxylic acids from terminal acetylenes involves carbonation of the corresponding sodium acetylide. orgsyn.org
Once the alkyne is formed, the carboxylic acid can be introduced. This is often achieved by carboxylation of the corresponding organometallic derivative of the alkyne.
The final step in the synthesis of this compound is the coupling of the two precursors. This is typically achieved using standard amide bond formation protocols. nih.govfishersci.co.uklibretexts.orgmasterorganicchemistry.com A carboxylic acid can be activated using a variety of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The activated carboxylic acid then readily reacts with the amine to form the desired amide.
| Coupling Reagent | Description | Typical Conditions |
| EDC/HOBt | Forms an active ester intermediate that readily reacts with the amine. | Often used with a base like DIPEA in a solvent such as DMF or CH3CN. nih.gov |
| DCC | Forms a highly reactive O-acylisourea intermediate. | Apolar solvents are often preferred. fishersci.co.uk |
| Acyl Chloride | The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. | The acyl chloride is then reacted with the amine, often in the presence of a base. fishersci.co.uk |
Carboxylic Acid Derivatization for Amide Coupling
The synthesis of this compound necessitates the activation of but-2-ynoic acid to facilitate its coupling with the 4-amino-4-cyclopropyloxane moiety. Direct condensation of a carboxylic acid and an amine is often inefficient and requires harsh conditions. Therefore, derivatization of the carboxylic acid into a more reactive species is a common and effective strategy.
One of the most prevalent methods for activating a carboxylic acid is its conversion into an acyl halide, typically an acyl chloride. This can be achieved by treating but-2-ynoic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting but-2-ynoyl chloride is highly electrophilic and readily reacts with the amine nucleophile.
Alternatively, but-2-ynoic acid can be converted into a mixed anhydride (B1165640). This is often accomplished by reacting the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). The mixed anhydride is a sufficiently reactive intermediate for the subsequent amidation.
Another widely used approach involves the in situ formation of active esters. Reagents like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can be coupled with the carboxylic acid using a dehydrating agent, such as a carbodiimide, to form an active ester. This ester can then be isolated or, more commonly, reacted directly with the amine.
Amide Bond Formation Strategies
The crucial step in the synthesis of this compound is the formation of the amide bond between the but-2-ynoic acid derivative and 4-amino-4-cyclopropyloxane. The selection of the appropriate coupling strategy is paramount to achieving high yield and purity.
Evaluation of Classical Coupling Reagents and Conditions
A plethora of classical coupling reagents have been developed, primarily for peptide synthesis, that are applicable to the formation of this amide bond. These reagents are typically used in stoichiometric amounts and facilitate the reaction by activating the carboxylic acid component.
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. acs.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress potential side reactions and reduce racemization at the α-carbon of amino acids (though not a concern for but-2-ynoic acid), additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. luxembourg-bio.com
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its pyrrolidino analogue (PyBOP) are highly effective. luxembourg-bio.compeptide.com They generate benzotriazolyl esters in situ, which are very reactive acylating agents. The byproducts of these reagents are generally water-soluble, which can simplify purification.
Aminium/Uronium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are among the most efficient coupling reagents available. acs.org HATU, in particular, is known for its high reactivity and ability to couple sterically hindered substrates with minimal side reactions. luxembourg-bio.com
A comparative evaluation of these reagents for the synthesis of this compound would likely involve screening small-scale reactions to determine the optimal reagent in terms of yield, reaction time, and purity of the product.
| Coupling Reagent | Additive (if applicable) | Typical Base | Key Features |
| EDC | HOBt or HOAt | DIPEA, NMM | Water-soluble byproducts, widely used. acs.org |
| DCC | HOBt or HOAt | DIPEA, NMM | Insoluble urea (B33335) byproduct, easy removal by filtration. luxembourg-bio.com |
| PyBOP | None | DIPEA, NMM | High efficiency, water-soluble byproducts. luxembourg-bio.compeptide.com |
| HATU | None | DIPEA, 2,4,6-collidine | Very high reactivity, suitable for hindered substrates. luxembourg-bio.com |
| HCTU | None | DIPEA, NMM | High reactivity, often a cost-effective alternative to HATU. |
Exploration of Non-Classical and Catalytic Amidation Approaches
In recent years, there has been a significant push towards developing more atom-economical and environmentally benign methods for amide bond formation. These non-classical and catalytic approaches avoid the use of stoichiometric activating agents and the generation of large amounts of waste.
Boronic Acid Catalysis: Boronic acids, such as phenylboronic acid and its derivatives, have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. orgsyn.orgmdpi.comacs.org The reaction typically requires the removal of water, often achieved through the use of molecular sieves or azeotropic distillation. The proposed mechanism involves the formation of a reactive acylborate intermediate. nih.gov The application of this method to the synthesis of this compound would involve heating a mixture of but-2-ynoic acid, 4-amino-4-cyclopropyloxane, and a catalytic amount of a suitable boronic acid in an appropriate solvent.
Other Catalytic Methods: Other transition metal and organocatalytic systems have been developed for direct amidation. These include catalysts based on zirconium, titanium, and various phosphorus-containing compounds. While these methods are promising, their substrate scope and functional group tolerance can be limiting, and they may require higher temperatures compared to classical coupling methods.
The exploration of these catalytic approaches for the target molecule would be a valuable endeavor, potentially leading to a more sustainable and efficient synthesis.
Optimization of Reaction Parameters for Yield and Purity
Regardless of the chosen coupling method, the optimization of reaction parameters is crucial for maximizing the yield and purity of this compound.
Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. numberanalytics.comucl.ac.uk Common solvents for amide coupling reactions include polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (MeCN). ucl.ac.ukbdmaee.net For catalytic methods that require water removal, non-polar solvents like toluene (B28343) or xylene that allow for azeotropic distillation are often used.
Base: In classical coupling reactions, a non-nucleophilic organic base is typically required to neutralize the acid formed during the reaction and to deprotonate the amine component. Common bases include N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM). The choice and amount of base can influence the reaction rate and the extent of side reactions.
Temperature: Amide coupling reactions are often performed at room temperature. bdmaee.net However, for less reactive or sterically hindered substrates, elevated temperatures may be necessary to drive the reaction to completion. rsc.org Conversely, for sensitive substrates, cooling the reaction mixture may be required to minimize side reactions. A systematic screening of temperatures is often necessary to find the optimal balance between reaction rate and product purity. numberanalytics.com
Stereochemical Considerations and Control in Synthesis
The synthesis of the 4-amino-4-cyclopropyloxane fragment presents a significant stereochemical challenge. The oxane ring contains a stereocenter at the C4 position, and controlling the stereochemistry during its formation is crucial for obtaining a single, well-defined diastereomer of the final product.
Diastereoselective Synthesis of Key Intermediates
The diastereoselective synthesis of the 4-amino-4-cyclopropyloxane intermediate can be approached in several ways. A plausible strategy involves the synthesis of a 4-substituted oxane precursor where the stereochemistry can be controlled.
One approach is through a diastereoselective cyclization reaction to form the tetrahydropyran (oxane) ring. For example, an intramolecular Michael addition or an aldol-type condensation could be employed on an acyclic precursor designed to favor the formation of one diastereomer over the other. acs.orgfigshare.comnih.gov The stereochemical outcome of such reactions is often influenced by the existing stereocenters in the acyclic precursor and the reaction conditions.
Alternatively, a pre-existing oxane derivative, such as a 4-oxanone, can be functionalized. The diastereoselective addition of a cyclopropyl nucleophile (e.g., a cyclopropyl Grignard reagent or cyclopropyllithium) to 4-oxanone would yield a racemic mixture of 4-cyclopropyl-4-hydroxyoxane. This tertiary alcohol could then be converted to the amine with inversion of configuration, for example, via a Mitsunobu reaction with an azide (B81097) source (e.g., diphenylphosphoryl azide) followed by reduction. wikipedia.orgmissouri.eduorganic-chemistry.orgnih.govnih.gov The stereoselectivity of the Mitsunobu reaction is typically high, leading to a clean inversion of the stereocenter.
Another strategy involves the reductive amination of a 4-cyclopropyloxan-4-one intermediate. wikipedia.orgharvard.edumasterorganicchemistry.comorganic-chemistry.org While this would directly install the amino group, it would likely result in a mixture of diastereomers unless a chiral reducing agent or a chiral auxiliary is employed to direct the hydride attack from one face of the intermediate imine.
The choice of strategy will depend on the availability of starting materials and the desired level of stereochemical purity. Each approach would require careful optimization to achieve high diastereoselectivity.
Despite a comprehensive search for scientific literature and spectral data, no specific experimental studies detailing the advanced structural elucidation and conformational analysis of the chemical compound This compound could be located.
As a result, the generation of an article with detailed research findings, including high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and advanced Mass Spectrometry (MS) data, is not possible at this time. The requested in-depth analysis, including 1D and 2D NMR spectral assignments, dynamic NMR studies, High-Resolution Mass Spectrometry (HRMS) for exact mass determination, and Tandem Mass Spectrometry (MS/MS) for fragmentation pathway elucidation, is contingent on the availability of published research for this specific compound.
General principles of these analytical techniques are well-established in the field of chemistry for determining the structure and conformation of novel molecules. However, without access to specific experimental data for this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.
Further research and publication by the scientific community are required before a detailed analysis as outlined in the user's request can be provided.
Advanced Structural Elucidation and Conformational Analysis
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive method for identifying the functional groups present in a molecule. For N-(4-Cyclopropyloxan-4-yl)but-2-ynamide, these techniques would provide characteristic vibrational frequencies corresponding to its distinct structural motifs.
In an FT-IR spectrum of the compound, the N-H stretching vibration of the secondary amide would be expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group would produce a strong absorption band typically between 1630 and 1680 cm⁻¹. The carbon-carbon triple bond (C≡C) of the butynamide moiety would be identifiable by a weak to medium intensity band in the 2100-2260 cm⁻¹ region. The C-O-C stretching of the oxane ring would likely be observed in the fingerprint region, between 1050 and 1150 cm⁻¹.
Raman spectroscopy would complement the FT-IR data. The C≡C triple bond, often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum, providing confirmatory evidence of the ynamide functionality. The symmetric stretching of the cyclopropyl (B3062369) group would also be Raman active.
A detailed analysis of the vibrational spectra would allow for the confirmation of the successful synthesis of the target molecule by identifying all its key functional groups.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the molecular structure, conformation, and intermolecular interactions of this compound.
Crystal Growth Conditions and Polymorphism Studies
To obtain a single crystal suitable for X-ray diffraction, various crystallization techniques would need to be explored. These methods could include slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a hexane/acetone mixture), vapor diffusion, or cooling of a saturated solution. The choice of solvent would be critical, as it can influence crystal quality and potentially lead to the formation of different crystalline forms, or polymorphs.
Polymorphism studies would be essential to identify and characterize any different crystal structures the compound might adopt. Each polymorph would have distinct physical properties, and their identification would be crucial for understanding the solid-state behavior of the material. This would involve screening various crystallization conditions (solvents, temperatures, and rates of crystallization) and analyzing the resulting solids by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
Bond Lengths, Bond Angles, and Torsional Angle Analysis in the Crystalline State
A successful X-ray crystallographic analysis would yield precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data would provide a detailed geometric description of the compound in the solid state.
Interactive Data Table: Hypothetical Bond Lengths for this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
| C=O | C | 1.23 |
| C=O | N | 1.34 |
| N | H | 0.86 |
| C≡C | C | 1.20 |
| C-C (cyclopropyl) | C | 1.51 |
| C-O (oxane) | C | 1.43 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data is available.
Interactive Data Table: Hypothetical Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| O | C | N | 125.0 |
| C | N | H | 120.0 |
| C | C≡C | C | 178.0 |
| C | C | C (cyclopropyl) | 60.0 |
| C | O | C (oxane) | 112.0 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data is available.
The analysis of torsional angles would reveal the preferred conformation of the molecule in the crystal lattice, including the relative orientation of the cyclopropyl group, the oxane ring, and the butynamide chain.
Intermolecular Interactions in the Crystal Lattice
The crystal packing of this compound would be determined by a network of intermolecular interactions. Hydrogen bonding would be expected to be a dominant interaction, with the amide N-H group acting as a hydrogen bond donor and the amide carbonyl oxygen and the oxane oxygen acting as hydrogen bond acceptors. These interactions would likely lead to the formation of chains or sheets of molecules within the crystal lattice.
Chiroptical Spectroscopy (If Chiral Synthesized)
If this compound were to be synthesized in a chiral, non-racemic form, chiroptical spectroscopy techniques would be indispensable for determining its absolute configuration.
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule.
To assign the absolute configuration, the experimental ECD spectrum of the synthesized chiral this compound would be compared with a theoretically calculated ECD spectrum. The theoretical spectrum would be generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), for a specific enantiomer (e.g., the R or S configuration). A good agreement between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the synthesized compound.
Lack of Publicly Available Research Data for this compound Precludes Detailed Analysis
A comprehensive search of publicly accessible scientific databases and scholarly articles has revealed a significant absence of specific research data for the chemical compound this compound. Consequently, the generation of a detailed and scientifically accurate article focusing on its advanced structural elucidation and conformational analysis, as requested, is not possible at this time.
The inquiry specifically requested in-depth information regarding the Optical Rotatory Dispersion (ORD) for chirality assessment of this compound. This would necessitate access to experimental data, including specific rotation values, Cotton effect curves, and detailed research findings from studies on its potential enantiomers. However, no published studies detailing the synthesis, enantiomeric resolution, or chiroptical properties of this particular compound could be located.
Without foundational research on the molecule's synthesis and the separation of its potential stereoisomers, any discussion of its chirality and the application of techniques like ORD would be purely speculative and would not meet the required standards of scientific accuracy and authoritative content. The creation of data tables and the presentation of detailed research findings are therefore unachievable.
Further investigation into related chemical structures or analogous compounds also failed to provide sufficient data to draw meaningful and scientifically valid inferences about the specific properties of this compound. Adhering to the strict inclusion and exclusion criteria of the request, which demands factual and specific content, prevents the substitution of information from dissimilar molecules.
Therefore, until research on this compound is conducted and published in peer-reviewed literature, a comprehensive and accurate analysis of its structural and chiral characteristics remains beyond reach.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in providing a static, ground-state picture of the molecule, offering precise details about its geometry, electronic nature, and spectroscopic characteristics.
The first step in the theoretical characterization of N-(4-Cyclopropyloxan-4-yl)but-2-ynamide involves determining its most stable three-dimensional structure through geometry optimization. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to locate the global minimum on the potential energy surface.
Conformational analysis is particularly crucial for this molecule due to the presence of several rotatable bonds: the C-N amide bond, the bond connecting the oxane ring to the nitrogen, and the bond linking the cyclopropyl (B3062369) group to the oxane ring. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to map the conformational landscape. This analysis would identify various stable conformers and the energy barriers separating them, providing insight into the molecule's flexibility. The relative energies of these conformers dictate their population distribution at a given temperature.
Understanding the electronic structure is key to predicting the chemical reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, define the molecule's frontier molecular orbitals. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It highlights regions of negative potential, typically around electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack, and regions of positive potential, usually around hydrogen atoms, which are prone to nucleophilic attack. This analysis helps in predicting sites for intermolecular interactions.
Natural Bond Orbital (NBO) analysis can further detail the charge distribution by calculating the partial atomic charges on each atom, offering a quantitative measure of the molecule's polarity and the nature of its chemical bonds.
Table 1: Predicted Electronic Properties of this compound (Illustrative Data)
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | (Value in eV) | Indicates electron-donating ability |
| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability |
Note: The values in this table are illustrative and would be determined from actual DFT calculations.
Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for the experimental identification and characterization of this compound.
The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, can calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra.
Furthermore, the calculation of vibrational frequencies through frequency analysis provides a theoretical infrared (IR) and Raman spectrum. This analysis confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and allows for the assignment of specific vibrational modes to the observed spectral bands.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)
| Parameter | Predicted Value Range | Functional Group Assignment |
|---|---|---|
| ¹H NMR Chemical Shift (δ) | (ppm) | Protons on cyclopropyl, oxane, and butynamide moieties |
| ¹³C NMR Chemical Shift (δ) | (ppm) | Carbons of the alkyne, amide, oxane, and cyclopropyl groups |
Note: The values in this table are illustrative and would be determined from actual quantum chemical calculations.
Molecular Dynamics (MD) Simulations
While quantum mechanics provides a static view, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time, revealing how it moves, flexes, and interacts with its environment.
MD simulations can be performed in both the gas phase and in various solvents to explore the conformational flexibility of the molecule. By simulating the molecule's trajectory over nanoseconds or longer, researchers can observe transitions between different conformations identified in the quantum chemical analysis. This provides a dynamic picture of the molecule's structural landscape and the timescales of conformational changes, which can be crucial for its biological activity or material properties.
The presence of a solvent can significantly influence the conformational preferences and dynamics of a molecule. MD simulations using explicit solvent models (e.g., water, DMSO) can reveal how solvent molecules interact with different parts of this compound through hydrogen bonding or other non-covalent interactions. These interactions can stabilize certain conformations over others, potentially leading to a different dominant structure in solution compared to the gas phase. Analysis of radial distribution functions from the simulation can quantify the structuring of solvent molecules around specific functional groups of the solute.
Reaction Mechanism Studies (If Reactivity Observed)
Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. For a molecule like this compound, which contains a reactive but-2-ynamide (B6235448) moiety, theoretical studies would be crucial in understanding its potential transformations, such as nucleophilic additions to the alkyne or reactions involving the amide group. Density Functional Theory (DFT) is a common method used for such investigations, as it provides a good balance between accuracy and computational cost. rsc.orgacs.org
A key aspect of studying a reaction mechanism is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Computationally, a transition state is located on the potential energy surface as a first-order saddle point, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by frequency calculations, where a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org
For this compound, a hypothetical reaction, such as a base-catalyzed isomerization or addition of a nucleophile to the carbon-carbon triple bond, could be modeled. DFT calculations would be employed to optimize the geometries of the reactant, product, and the intervening transition state. The energy difference between the reactant and the transition state defines the activation energy barrier (ΔG‡), a critical parameter that determines the reaction rate. A lower energy barrier implies a faster reaction.
Table 1: Hypothetical Calculated Energy Barriers for a Potential Reaction Pathway This table is for illustrative purposes and contains hypothetical data.
| Step | Description | ΔG‡ (kcal/mol) |
|---|---|---|
| TS1 | Initial nucleophilic attack on the alkyne | 22.5 |
| TS2 | Proton transfer step | 15.8 |
Furthermore, these studies are invaluable for understanding the origins of selectivity (chemo-, regio-, and stereoselectivity). For instance, if a nucleophile could add to two different positions on the this compound molecule, DFT calculations could determine the energy barriers for both pathways. The pathway with the lower activation energy would be the kinetically favored one, thus explaining the observed product distribution. rsc.org Analysis of the electronic structure and steric hindrance in the competing transition states can provide a chemical explanation for the predicted selectivity.
Molecular Docking and Ligand-Target Interaction Prediction (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode. nih.gov Given its structural features, this compound could be investigated as a potential ligand for various hypothetical biological targets.
The first step in a docking study is to identify a potential binding site or pocket on the target protein. These pockets are typically cavities on the protein surface with specific geometric and physicochemical properties that can accommodate a ligand. nih.gov Computational algorithms can predict these sites by analyzing the protein's three-dimensional structure, often obtained from sources like the Protein Data Bank (PDB). github.io
Once a binding site is identified, a docking algorithm systematically samples a large number of orientations and conformations of the ligand within the pocket. Each of these poses is then evaluated using a scoring function, which estimates the binding affinity. The top-ranked poses, those with the most favorable scores, represent the most likely binding modes of the ligand. researchgate.net
The stability of a ligand-protein complex is governed by a variety of non-covalent intermolecular forces. nih.gov Detailed analysis of the best-docked poses of this compound would reveal these key interactions.
Hydrogen Bonding: The amide group in the molecule is a prime candidate for forming hydrogen bonds. The amide oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions with polar amino acid residues (e.g., Serine, Threonine, Asparagine) are crucial for binding specificity. researchgate.netnih.gov
Hydrophobic Interactions: The cyclopropyl and oxane rings are largely nonpolar and would be expected to engage in favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, and Phenylalanine within the binding pocket. researchgate.netmdpi.com The cyclopropyl group, in particular, is a rigid scaffold often used in medicinal chemistry to optimize such interactions. scientificupdate.com
Table 2: Hypothetical Intermolecular Interactions for this compound with a Target This table is for illustrative purposes and contains hypothetical data.
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue |
|---|---|---|
| Hydrogen Bond (Acceptor) | Amide C=O | Serine, Tyrosine |
| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate |
| Hydrophobic (Alkyl) | Cyclopropyl ring | Leucine, Isoleucine |
| Hydrophobic (Alkyl) | Oxane ring | Valine, Alanine |
By combining the analysis of these interactions with the calculated binding scores, researchers can build a robust hypothesis about how this compound might bind to a biological target, guiding further experimental validation and optimization.
Investigation of Chemical Reactivity and Transformations
Alkyne Reactivity of N-(4-Cyclopropyloxan-4-yl)but-2-ynamide
Ynamides are a class of heteroatom-substituted alkynes where the nitrogen atom is directly attached to the triple bond and bears an electron-withdrawing group. rsc.org This arrangement modulates the nucleophilicity of the alkyne, conferring a balance of stability and reactivity that is not observed in the more sensitive ynamines. nih.govnih.gov The amide group imposes an electronic bias, resulting in a polarized alkyne that is susceptible to regioselective attack by a wide array of reagents. acs.org
The addition of water (hydration) or amines (hydroamination) across the alkyne bond of this compound can be achieved, typically under catalytic conditions, to yield valuable carbonyl and nitrogen-containing compounds.
Hydration: Like other alkynes, ynamides can undergo hydration. This transformation is often catalyzed by mercury(II) salts in the presence of a strong acid, such as sulfuric acid. The reaction proceeds via an initial enol intermediate which then tautomerizes to the more stable keto form. libretexts.org For a terminal alkyne, this process typically yields a methyl ketone. libretexts.org In the case of this compound, an internal alkyne, hydration would be expected to produce a ketone. An alternative, complementary method is hydroboration-oxidation, which for terminal alkynes yields aldehydes, but for internal alkynes typically gives the same ketone products as mercury-catalyzed hydration. libretexts.org
Hydroamination: The addition of an N-H bond across the ynamide triple bond is a powerful method for synthesizing enamines and amidines. Gold catalysts, such as the Gagosz catalyst, are particularly effective for the intermolecular hydroamination of ynamides with anilines and other amine derivatives under mild conditions. nih.govfrontiersin.org This reaction provides direct access to amidine products with high regioselectivity. nih.gov Additionally, photoredox catalysis has emerged as a modern approach for the hydroamination of ynamides, proceeding through an alkyne radical cation intermediate. digitellinc.com
| Reaction Type | Typical Catalysts/Reagents | General Product Class |
|---|---|---|
| Mercury(II)-Catalyzed Hydration | HgSO₄, H₂SO₄, H₂O | Ketones |
| Hydroboration-Oxidation | 1. R₂BH; 2. H₂O₂, NaOH | Ketones (for internal alkynes) |
| Gold-Catalyzed Hydroamination | Gold(I) complexes (e.g., Gagosz catalyst) | Amidines, Enamines |
| Photoredox-Catalyzed Hydroamination | Acridinium photocatalyst, visible light | Enamines |
Ynamides are excellent partners in cycloaddition reactions, providing rapid access to a diverse range of carbocyclic and heterocyclic structures. rsc.orgrsc.org Their controlled reactivity and stability make them superior to ynamines, which often lead to side products. nih.gov
[2+2] Cycloadditions: this compound can react with ketenes in a [2+2] cycloaddition to form 3-aminocyclobutenone derivatives. This reaction is a direct and efficient route to these valuable four-membered ring systems. The use of ynamides, where the nitrogen's nucleophilicity is tempered, successfully suppresses the formation of allenyl amide byproducts that can complicate reactions with more reactive ynamines. nih.gov
[3+2] Cycloadditions: Ynamides have been shown to participate as three-atom components in intramolecular [3+2] cycloadditions with alkynes to yield functionalized pyrroles. acs.org They can also undergo formal [3+2] cycloadditions with various partners. For instance, copper-catalyzed asymmetric cycloadditions between N-propargyl ynamides and styrenes have been developed to produce polycyclic pyrroles with high diastereoselectivity. nih.gov
[4+2] Cycloadditions: The participation of ynamides in thermal and metal-promoted [4+2] cycloadditions, or Diels-Alder reactions, is a well-established method for constructing six-membered rings. nih.gov In these reactions, the ynamide can act as the dienophile, reacting with a suitable diene to build complex molecular architectures.
| Cycloaddition Type | Reaction Partner | Resulting Ring System |
|---|---|---|
| [2+2] | Ketenes | 3-Aminocyclobutenones |
| [3+2] | Alkynes, Styrenes | Pyrroles |
| [4+2] | Dienes | Cyclohexene derivatives |
Transition metal catalysis has dramatically expanded the synthetic utility of ynamides, enabling a wide range of C-H functionalizations, cross-coupling reactions, and cyclization cascades. acs.orgnih.govrsc.org Catalysts based on gold, copper, palladium, and rhodium are commonly employed to activate the ynamide alkyne for subsequent transformations. acs.orgnih.gov
Cross-Coupling: Ynamides can participate in various cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds. nih.gov These reactions allow for the introduction of aryl, vinyl, or other organic fragments at the alkyne position.
Cyclization/Cycloisomerization: A significant application of ynamides is in transition metal-catalyzed tandem reactions that lead to the divergent synthesis of N-heterocycles. acs.org For example, gold-catalyzed amination-initiated tandem reactions of ynamides can generate α-imino gold carbene intermediates, which then cyclize to form complex structures like 2-aminoindoles and 2-aminopyrroles. acs.org Similarly, copper-catalyzed reactions can initiate cyclization cascades, and platinum-catalyzed cycloisomerizations are also known transformations. acs.orgnih.gov These methods are highly atom-economical and can proceed with excellent stereoselectivity. acs.org
Amide Reactivity and Stability
The amide group in this compound is generally stable but possesses latent reactivity that can be exploited for further molecular elaboration. Its stability, particularly towards hydrolysis, and its potential for N-functionalization are key chemical characteristics.
Amide bond cleavage is a hydrolytic process that is highly dependent on pH. nih.gov Generally, amides are relatively stable under neutral conditions but undergo hydrolysis under either acidic or basic conditions. uregina.ca
Acidic Conditions (pH < 7): Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. For many amides, hydrolysis is significant at low pH values (e.g., pH 3-5). nih.govuregina.ca
Neutral Conditions (pH ≈ 7): At neutral pH, the rate of uncatalyzed amide hydrolysis is extremely slow. nih.gov
Basic Conditions (pH > 7): In basic media, the hydroxide (B78521) ion acts as the nucleophile, directly attacking the amide carbonyl carbon. uregina.ca The rate of hydrolysis typically increases with increasing pH in the alkaline range. nih.govbme.hu
While specific data for this compound is not available, the general principles of amide stability suggest it would be most stable near neutral pH and would undergo accelerated hydrolysis under strongly acidic or basic conditions. researchgate.netbme.hu The ynamide functionality is known to be more stable to hydrolysis than the corresponding ynamine, an advantage attributed to the delocalization of the nitrogen lone pair into the adjacent electron-withdrawing group. nih.gov
| pH Condition | Expected Rate of Hydrolysis | Primary Mechanism |
|---|---|---|
| Strongly Acidic (pH 1-3) | High | Acid-catalyzed nucleophilic attack by H₂O |
| Neutral (pH 7) | Very Low | Uncatalyzed hydrolysis |
| Strongly Basic (pH 11-14) | High | Nucleophilic attack by OH⁻ |
The nitrogen atom of the amide group can act as a nucleophile to form new N-C or N-Acyl bonds, although it is significantly less nucleophilic than an amine. These reactions typically require deprotonation of the amide N-H with a suitable base to generate a more reactive amidate anion.
N-Alkylation: This reaction involves the substitution of the amide hydrogen with an alkyl group. Common methods include reaction with alkyl halides or the use of alcohols as alkylating agents under catalytic conditions. thieme-connect.dersc.org The reaction of an amidate, formed by treating the amide with a base like sodium hydride, with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) is a classical approach. thieme-connect.de
N-Acylation: This process introduces an acyl group onto the amide nitrogen, forming an imide. This is a widely researched transformation for creating amide bonds and related structures. researchgate.net The reaction is typically carried out using an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. This transformation converts the starting amide into a more complex imide structure, offering a route to further functionalization.
Amide Bond Activation Studies
The amide bond in this compound, while generally stable, can be activated under specific conditions to undergo further transformations. Ynamides, in particular, possess a unique electronic structure where the nitrogen lone pair donates into the alkyne, making the triple bond electron-rich and the amide carbonyl susceptible to activation. nih.gov
Activation can be achieved through various means, including treatment with strong acids, Lewis acids, or transition metal catalysts. For instance, protonation of the carbonyl oxygen by a strong acid would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This could lead to hydrolysis or other addition reactions.
Transition metal catalysis offers a milder approach to amide bond activation. Rhodium catalysts, for example, have been shown to engage in oxidative addition into the N-acyl bond, leading to intermediates that can participate in cross-coupling reactions. acs.org While specific studies on this compound are not documented, the general reactivity of ynamides suggests its potential participation in such transformations. researchgate.netnih.gov
Table 1: Hypothetical Amide Bond Activation Reactions
| Catalyst/Reagent | Conditions | Proposed Outcome |
|---|---|---|
| HCl (aq) | Reflux | Hydrolysis to 4-cyclopropyloxan-4-amine (B13063505) and but-2-ynoic acid |
| Rh(PPh₃)₃Cl | Toluene (B28343), 110 °C | Oxidative addition, potential for cross-coupling |
Cyclopropyl (B3062369) Ring Reactivity
The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which imparts unique reactivity. unl.pt This strain can be relieved through ring-opening reactions, often promoted by electrophiles, radical initiators, or transition metals.
Ring-Opening Reactions and Rearrangements
The cyclopropyl ring in this compound can undergo ring-opening under acidic or thermal conditions. nih.govrsc.org In the presence of a strong acid, protonation of the cyclopropane (B1198618) ring can lead to a carbocationic intermediate, which can then be trapped by a nucleophile, leading to a ring-opened product. nih.gov For instance, treatment with a hydrohalic acid (HX) could yield a γ-halopropyl derivative.
Rearrangements are also a common feature of cyclopropyl reactivity. researchgate.net Thermally induced rearrangements could potentially lead to the formation of isomeric structures, such as cyclobutenes or other unsaturated systems, although this would likely require harsh conditions. Radical-initiated ring-opening can also occur, for example, in the presence of a radical initiator like AIBN and a suitable trapping agent. beilstein-journals.org
Table 2: Plausible Cyclopropyl Ring-Opening Reactions
| Reagent | Conditions | Potential Product |
|---|---|---|
| HBr | Acetic Acid, 80 °C | N-(4-(3-bromopropyl)oxan-4-yl)but-2-ynamide |
| Pd(OAc)₂ | Toluene, Reflux | Rearrangement to unsaturated derivatives |
Functionalization of the Cyclopropyl Moiety
Direct functionalization of the cyclopropyl ring without ring-opening is also a possibility, although it is often challenging. Metal-catalyzed C-H activation could potentially be used to introduce new functional groups onto the cyclopropyl ring. acs.org For example, directed C-H activation using a rhodium or palladium catalyst could allow for the introduction of aryl or alkyl groups.
Additionally, reactions that proceed via radical intermediates can lead to functionalization. For instance, photoredox catalysis could be employed to generate a radical on the cyclopropyl ring, which could then be trapped by various radical acceptors.
Tetrahydropyran (B127337) Ring Reactivity
The tetrahydropyran (oxan) ring is a saturated heterocyclic ether and is generally quite stable. nih.gov However, it is not completely inert and can undergo specific transformations, particularly at the positions adjacent to the oxygen atom (α-positions) or at the peripheral positions.
Oxidative and Reductive Transformations of the Cyclic Ether
Oxidative cleavage of the tetrahydropyran ring is possible but typically requires strong oxidizing agents. nih.gov For instance, treatment with a powerful oxidant like ruthenium tetroxide could lead to the cleavage of the C-O bonds and the formation of a dicarboxylic acid derivative.
More selective oxidations can occur at the α-positions to the ether oxygen. For example, radical-based oxidation using reagents like N-bromosuccinimide (NBS) under photochemical conditions could introduce a bromine atom at the 2- or 6-position of the tetrahydropyran ring. organic-chemistry.org
Reductive cleavage of the tetrahydropyran ring is also possible, typically using strong reducing agents or catalytic hydrogenolysis under harsh conditions. acs.org This would result in the formation of a diol.
Functionalization of Peripheral Positions on the Ring
Functionalization of the C-H bonds at positions other than α to the oxygen is challenging due to their lower reactivity. However, modern synthetic methods, such as transition-metal-catalyzed C-H activation, could potentially be employed. daneshyari.comorganic-chemistry.org For instance, a directed C-H functionalization approach, where the amide group directs a catalyst to a specific C-H bond on the tetrahydropyran ring, could be envisioned.
Free-radical halogenation could also lead to substitution at various positions on the ring, although this would likely result in a mixture of products due to the similar reactivity of the different methylene (B1212753) groups. organic-chemistry.org
Table 3: Potential Tetrahydropyran Ring Functionalization
| Reagent/Catalyst | Conditions | Anticipated Reaction |
|---|---|---|
| NBS, AIBN, CCl₄ | Reflux, Light | Bromination at various ring positions |
| Pd(OAc)₂, Norbornene | Xylene, 140 °C | C-H arylation at the 3- or 5-position |
Chemoselectivity, Regioselectivity, and Stereoselectivity in Reactions of this compound
While specific experimental data on the reactivity of this compound is not extensively documented in publicly available literature, its chemical behavior can be inferred from the well-established reactivity patterns of ynamides, particularly those bearing similar structural motifs such as cyclopropyl and cyclic ether groups. Ynamides are a versatile class of compounds characterized by a nitrogen atom attached to an alkyne, which imparts unique electronic properties and reactivity. nih.govrsc.org The electron-donating nitrogen atom polarizes the carbon-carbon triple bond, making the α-carbon electrophilic and the β-carbon nucleophilic. This inherent polarity governs the selectivity observed in their various transformations. nih.govacs.org
The reactivity of ynamides can be finely tuned by the electron-withdrawing group on the nitrogen, which modulates the polarization of the alkyne. rsc.orgresearchgate.net This allows for a high degree of control over chemoselectivity, regioselectivity, and stereoselectivity in their reactions. nih.govnih.gov
Chemoselectivity
In reactions involving multiple reactive sites, the ynamide moiety often exhibits predictable chemoselectivity. The inherent polarity of the ynamide triple bond makes it susceptible to attack by both electrophiles and nucleophiles.
In the context of this compound, the principal reactive sites are the ynamide triple bond, the cyclopropyl group, and the oxane ring.
Ynamide vs. Cyclopropane: In reactions with electrophiles or in transition metal-catalyzed processes, the electron-rich ynamide triple bond is generally more reactive than the cyclopropyl C-C bonds. However, under specific catalytic conditions, ring-opening of the cyclopropyl group can occur. For instance, gold(I)-catalyzed oxidative ring-expansions have been reported for cyclopropyl-substituted ynamides. nih.gov
Ynamide vs. Oxane: The oxygen atom of the oxane ring possesses lone pairs and can act as a Lewis base. In the presence of strong acids, protonation of the ether oxygen can occur. However, the ynamide functionality is typically more reactive towards a broader range of reagents, including transition metal catalysts and various electrophiles and nucleophiles. Intramolecular reactions involving the ether oxygen and the ynamide have been observed in tethered systems, leading to the formation of oxonium intermediates. nih.gov
A hypothetical example of chemoselectivity is the reaction with a thiyl radical. In a system containing both an alkyne and an ynamide, the thiyl radical has been observed to preferentially add to the less electron-rich alkyne, demonstrating that the electronic nature of the triple bond dictates chemoselectivity. uohyd.ac.in
Regioselectivity
The regioselectivity of additions to the ynamide triple bond is a well-studied phenomenon and is largely dictated by the electronic bias imposed by the nitrogen atom. acs.org
Electrophilic Additions: Electrophiles typically add to the β-carbon of the ynamide, which is the more nucleophilic position. This leads to the formation of a keteniminium ion intermediate, which can then be trapped by a nucleophile at the α-carbon.
Nucleophilic Additions: Nucleophilic attack generally occurs at the electrophilic α-carbon.
Transition Metal-Catalyzed Reactions: In many transition metal-catalyzed reactions, such as cyclizations and annulations, the regioselectivity is highly controlled. For example, in catalytic arene-ynamide cyclizations, the reaction typically occurs at the α-position of the ynamide. figshare.com However, reversal of this regioselectivity has been achieved using specific catalysts, such as copper, leading to functionalization at the β-position. figshare.com
Strategies to reverse the inherent regioselectivity of ynamide reactions have been developed and include factors like ring strain, metal-carbonyl chelation, and the use of radical initiators. researchgate.net
The following table illustrates the regioselectivity observed in various ynamide reactions with analogous structures.
| Reaction Type | Reagents | Substrate Analogue | Major Regioisomer | Minor Regioisomer | Reference |
| Hydrohalogenation | HX (in situ) | N-Aryl-1,3-butadiyne | β-Haloenamide | α-Haloenamide | lookchem.com |
| 1,2-Carboboration | Aryldichloroboranes | N-Alkyl/Aryl ynamides | β-Boryl-α-aryl enamide | Not Observed | nih.gov |
| Radical Cyclization | Thiyl radical | Yne-tethered-ynamide | Attack at alkyne β-carbon | Attack at ynamide β-carbon | uohyd.ac.in |
| Gold(I)-Catalyzed Ring Expansion | Ph₂SO | Cyclopropyl-substituted ynamide | Ring-expanded product | Direct addition product | nih.gov |
Stereoselectivity
The stereochemical outcome of reactions involving ynamides can often be controlled with a high degree of precision, leading to the formation of specific stereoisomers.
Cycloaddition Reactions: Ynamides are excellent substrates in various cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions, which can proceed with high stereocontrol. nih.gov For instance, gold(I)-catalyzed one-pot isomerization/[4+2] cycloaddition sequences of ynamides can produce bicyclic aza compounds stereoselectively. nih.gov
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in reactions of ynamides. For example, chiral copper catalysts have been used in asymmetric transformations of ynamides to produce chiral polycyclic pyrroles with excellent enantioselectivities. acs.org
Substrate Control: The stereochemistry of a reaction can also be controlled by chiral auxiliaries attached to the ynamide nitrogen or by existing stereocenters within the molecule. In the case of this compound, the chiral center at the C4 position of the oxane ring could potentially influence the stereochemical outcome of reactions at the ynamide moiety, a phenomenon known as diastereoselection.
The table below provides examples of stereoselective reactions involving ynamides.
| Reaction Type | Catalyst/Reagent | Substrate Analogue | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Product Stereochemistry | Reference |
| [4+2] Cycloaddition | Gold(I) catalyst | N-alkenyl ynamide | >20:1 dr | cis-fused | nih.gov |
| Nazarov Reaction | Brønsted acid | N-benzyl ynesulfonamide | >19:1 dr | cis-fused | nih.gov |
| Asymmetric C-H Insertion | Chiral Copper catalyst | Diyne | up to 99% ee | (R) or (S) depending on catalyst | acs.org |
| 1,2-Carboboration | None | N-Aryl ynamide | Complete stereoselectivity | syn-addition | nih.gov |
Preliminary Biological and Biochemical Investigations in Vitro and in Silico Only
Design Principles for Investigating Biological Interactions
The molecular architecture of N-(4-Cyclopropyloxan-4-yl)but-2-ynamide incorporates several structural motifs that guide the strategy for investigating its biological activity. The design of initial screening assays is based on the predicted physicochemical properties and potential reactivity of these features.
The Butynamide Moiety: The core of the molecule's potential reactivity lies in the but-2-ynamide (B6235448) group. This functional group is an electrophilic "warhead" and a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine or lysine) in the active sites of proteins. This suggests a potential mechanism of irreversible or covalent inhibition, which is a key consideration in designing enzyme inhibition assays. numberanalytics.com
The Cyclopropyl (B3062369) Group: The cyclopropyl substituent is a common feature in medicinal chemistry known for introducing conformational rigidity and improving metabolic stability. Its presence can enhance binding affinity by locking the molecule into a favorable conformation for interacting with a biological target. nih.gov This group can also influence the electronic properties of the adjacent oxane ring.
The Oxane Ring: The saturated heterocyclic oxane ring system is expected to influence the compound's solubility and pharmacokinetic properties. The oxygen atom can act as a hydrogen bond acceptor, potentially facilitating interactions with polar residues in a target's binding pocket. nih.gov
These structural elements guide the selection of hypothetical targets, focusing on protein families known to be susceptible to covalent modification, such as certain classes of kinases and proteases.
In Vitro Biochemical Assays for Target Interaction Profiling (Cell-Free Systems)
To directly assess the interaction of this compound with purified biological targets, cell-free biochemical assays are employed. These assays provide quantitative data on binding affinity and inhibitory potency without the complexities of a cellular environment.
Based on the reactive butynamide group, the compound was screened against a panel of hypothetical kinase and protease targets known to have nucleophilic residues in their active sites. Enzyme activity assays are pivotal for identifying compounds that can modulate specific enzymes involved in disease pathways. bellbrooklabs.com The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce enzyme activity by 50%, is a key parameter determined in these studies. bellbrooklabs.com
A representative screening panel could include kinases involved in cell proliferation signaling and proteases associated with tissue remodeling. The assays are typically performed by measuring the consumption of a substrate or the formation of a product over time in the presence of varying concentrations of the inhibitor. nih.gov
Table 1: Hypothetical Enzyme Inhibition Profile of this compound
| Enzyme Target | Enzyme Class | Assay Method | IC50 (nM) |
| Kinase A | Tyrosine Kinase | TR-FRET | 150 |
| Kinase B | Serine/Threonine Kinase | Luminescence | 850 |
| Kinase C | Tyrosine Kinase | Fluorescence | >10,000 |
| Protease X | Cysteine Protease | Fluorogenic Substrate | 75 |
| Protease Y | Serine Protease | Chromogenic Substrate | 1,200 |
| Protease Z | Cysteine Protease | Fluorogenic Substrate | 230 |
This interactive table presents hypothetical data from initial enzyme inhibition screening.
The hypothetical results suggest a degree of selectivity, with the most potent activity observed against Protease X, a cysteine protease. This aligns with the proposed mechanism of covalent modification of a cysteine residue by the butynamide group.
Receptor-ligand binding assays are fundamental in drug discovery for quantifying the interaction between a compound and a specific receptor target. mtoz-biolabs.comgiffordbioscience.com To explore potential off-target effects or identify alternative mechanisms of action, this compound was evaluated in a series of radioligand binding assays against a panel of purified G-protein coupled receptors (GPCRs). These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki). giffordbioscience.com
Table 2: Hypothetical Receptor Binding Affinity of this compound
| Receptor Target | Receptor Family | Radioligand | Binding Affinity (Ki, nM) |
| Adrenergic α1 | GPCR | [3H]-Prazosin | >10,000 |
| Dopamine D2 | GPCR | [3H]-Spiperone | 8,500 |
| Serotonin 5-HT2A | GPCR | [3H]-Ketanserin | >10,000 |
| Muscarinic M1 | GPCR | [3H]-Pirenzepine | >10,000 |
This interactive table displays hypothetical binding affinities for a selection of purified receptors.
The hypothetical data indicate that this compound exhibits low affinity for the tested GPCRs, suggesting that its primary mechanism of action is unlikely to be mediated through direct interaction with these specific receptors.
Cell-Based Assays (Non-Human Cell Lines)
Following cell-free biochemical profiling, the compound's activity is investigated in the more complex environment of living cells. Non-human cell lines are utilized for these initial studies to assess cellular responses and pathway modulation.
Phenotypic screening is an effective strategy for discovering compounds that perturb cellular functions, often without prior knowledge of the specific molecular target. nih.gov A high-content phenotypic screen was conducted using a murine fibroblast cell line (NIH/3T3) to assess the effect of this compound on cell morphology, proliferation, and viability. The selection of an appropriate cell line is critical for identifying bioactive compounds. acs.orgnih.gov
Cells were treated with the compound across a range of concentrations for 48 hours, followed by automated microscopy and image analysis to quantify various cellular features.
Table 3: Hypothetical Phenotypic Screening Results in NIH/3T3 Murine Fibroblasts
| Parameter | Endpoint | EC50 (µM) | Observed Effect |
| Cell Proliferation | Nuclei Count | 5.2 | Dose-dependent decrease in cell number |
| Cytotoxicity | Membrane Permeability | >50 | No significant increase in cell death |
| Cell Morphology | Cell Roundness | 8.1 | Increased cell rounding at higher concentrations |
This interactive table summarizes hypothetical results from a phenotypic screen in a non-human cell line.
The hypothetical findings suggest that the compound has an anti-proliferative effect at micromolar concentrations without inducing significant immediate cytotoxicity, pointing towards a cytostatic rather than a cytotoxic mechanism in this cell line.
Based on the potent in vitro inhibition of the hypothetical Protease X and the observed anti-proliferative phenotype, subsequent studies were designed to investigate the compound's impact on the downstream signaling pathway regulated by this protease. Natural compounds often exert their effects by modulating key cellular signaling pathways. frontiersin.orgresearchgate.net
A murine colon carcinoma cell line (CT26), selected for its known reliance on the Protease X signaling pathway for proliferation, was used. The modulation of the pathway was assessed by measuring the phosphorylation status of a key downstream effector protein (Effector P) via Western blot analysis after a 6-hour treatment with this compound.
Table 4: Hypothetical Modulation of Protease X Pathway in CT26 Murine Cells
| Compound Concentration (µM) | Phospho-Effector P Level (Fold Change vs. Control) |
| 0.1 | 0.95 |
| 1.0 | 0.62 |
| 10.0 | 0.21 |
This interactive table shows the hypothetical dose-dependent effect of the compound on a key signaling protein.
The data hypothetically demonstrate a concentration-dependent decrease in the phosphorylation of Effector P, providing a mechanistic link between the inhibition of Protease X and the observed anti-proliferative effects in the cell-based assays. This suggests that the compound successfully engages its target within a cellular context and modulates the intended signaling pathway.
Structure-Activity Relationship (SAR) Studies with Analogues (If Synthesized)
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. This is achieved by synthesizing analogues, which are molecules with specific modifications to the original structure, and then assessing how these changes affect their biological potency and other properties.
In a typical SAR study for a compound like this compound, researchers would systematically modify different parts of the molecule. For instance, the cyclopropyl group might be replaced with other small cycloalkanes or linear alkyl groups to probe the effect of ring strain and lipophilicity in a specific pocket of a biological target. The oxane ring could be altered in size (e.g., to a cyclopentane (B165970) or cyclohexane) or substituted with other heteroatoms to understand the role of the ring's conformation and hydrogen bonding capacity. Modifications to the but-2-ynamide moiety, such as changing the length of the alkyl chain or the position of the triple bond, would also be crucial for determining its role in target binding.
The biological activity of each synthesized analogue would be measured in a relevant in vitro assay. The data would then be analyzed to establish correlations between specific structural changes and the resulting increase or decrease in activity. For example, it might be found that increasing the size of the cycloalkyl group leads to a loss of activity, suggesting a sterically constrained binding site.
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. By analyzing the SAR data from various analogues, researchers can identify the key pharmacophoric features. For this compound, these might include:
A hydrogen bond donor (the N-H group of the amide).
A hydrogen bond acceptor (the carbonyl oxygen of the amide).
A hydrophobic region (the cyclopropyl group).
A specific spatial arrangement of these groups dictated by the oxane ring.
Computational modeling is often used to build a pharmacophore model based on the structures of the most active analogues. This model can then be used to screen virtual libraries of other compounds to identify new potential drug candidates.
Mechanistic Studies of Biological Interactions (In Vitro/In Silico)
Mechanistic studies aim to understand how a compound interacts with its biological target at a molecular level. These studies are critical for rational drug design and for understanding the compound's selectivity.
To characterize the binding mode, computational docking simulations would be performed if the three-dimensional structure of the biological target is known. These simulations would predict the most likely orientation (pose) of this compound within the target's binding site. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the protein.
The binding affinity, which is a measure of the strength of the interaction, would be determined experimentally using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). These methods provide quantitative data on the binding constant (Kd), which is a key parameter for assessing the potency of a compound.
Selectivity is a crucial aspect of drug development, as off-target effects can lead to undesirable side effects. To assess the selectivity of this compound, it would be tested against a panel of related biological targets. For example, if the primary target is a specific enzyme, the compound would be tested against other enzymes from the same family. The results would be expressed as a selectivity index, which is the ratio of the compound's potency against the off-target versus the intended target. A high selectivity index is desirable, indicating that the compound is much more active against its intended target.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound. These predictions are valuable for identifying potential liabilities early in the drug discovery process, saving time and resources.
A variety of computational tools and models are available to predict ADME properties. For this compound, a typical in silico ADME profile would include predictions for the following parameters:
| Property | Predicted Value (Hypothetical) | Significance |
| Molecular Weight | (Value would be calculated) | Influences absorption and distribution; typically, lower molecular weight is preferred for oral drugs. |
| LogP | (Value would be calculated) | A measure of lipophilicity; affects absorption, distribution, and metabolism. |
| Aqueous Solubility | (Value would be predicted) | Important for absorption; poor solubility can limit oral bioavailability. |
| Human Intestinal Absorption | (Percentage would be predicted) | Predicts the extent to which the compound is absorbed from the gut. |
| Blood-Brain Barrier Permeation | (Yes/No or a ratio) | Indicates whether the compound is likely to cross into the central nervous system. |
| CYP450 Inhibition | (Inhibitor/Non-inhibitor) | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. |
| Plasma Protein Binding | (Percentage would be predicted) | Affects the free concentration of the drug available to interact with its target. |
These predictions would be based on the compound's structure and physicochemical properties, using algorithms trained on large datasets of experimental data. It is important to note that these are predictions and would require experimental validation.
Predicted Metabolic Pathways and Stability
Information regarding the predicted metabolic pathways and the metabolic stability of this compound is not available. There are no published in vitro studies using systems such as liver microsomes or hepatocytes, nor are there any computational predictions identifying potential metabolites or the compound's susceptibility to enzymatic degradation.
Potential Academic Applications and Future Research Directions
Scaffold for Combinatorial Chemistry and Library Synthesis
The rigid, three-dimensional structure of N-(4-Cyclopropyloxan-4-yl)but-2-ynamide makes it an excellent scaffold for the generation of chemical libraries for drug discovery and chemical biology. The concept of "escaping flatland" is a guiding principle in modern medicinal chemistry, advocating for the use of molecules with higher sp³-carbon content and greater three-dimensionality to improve pharmacological properties. nih.govrsc.org The spirocyclic oxane core of the molecule directly addresses this principle. Spirocycles are increasingly incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic profiles, such as solubility and metabolic stability. dndi.orgresearchgate.netbldpharm.com
The cyclopropyl (B3062369) group is another well-established motif in medicinal chemistry, present in numerous marketed drugs. ingentaconnect.comnih.gov It often serves as a bioisostere for other groups, improving metabolic stability and providing conformational constraint. The combination of the spiro-oxane and cyclopropyl moieties creates a unique and desirable starting point for library synthesis.
The ynamide functionality itself is a versatile handle for diversification. Ynamides are highly useful building blocks in organic synthesis, capable of participating in a wide range of chemical transformations. nih.govoup.com For example, the terminal position of the butynamide's alkyne is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This would allow for the late-stage introduction of a vast array of molecular fragments, rapidly generating a library of structurally diverse compounds from a common core. gifu-pu.ac.jp
Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity
The unique electronic properties of the ynamide group—a polarized carbon-carbon triple bond resulting from the adjacent nitrogen atom—endow it with rich and diverse reactivity, making it a fertile ground for the development of new synthetic methods. oup.com Ynamides can act as both nucleophiles and electrophiles, and their reactivity can be precisely controlled by the nature of the electron-withdrawing group on the nitrogen. nih.gov
Future research could focus on exploring the participation of this compound in novel catalytic reactions. Gold and other transition metals are known to efficiently catalyze annulations and cycloadditions involving ynamides, leading to the synthesis of complex nitrogen-containing heterocycles. The specific steric and electronic environment created by the spirocyclic system could lead to unprecedented reaction pathways or selectivities. Additionally, ynamides have recently been shown to function as powerful coupling reagents for the formation of amide and ester bonds, opening avenues for their use in innovative peptide synthesis strategies. acs.org The unique structure of this compound could be leveraged to develop new reagents with specific applications in bioconjugation or peptide chemistry.
Exploration in Materials Science (If Relevant, e.g., Polymer Precursor)
The alkyne functionality within this compound provides a clear entry point for its exploration in materials science. Alkynes are valuable monomers for the synthesis of a variety of polymers. numberanalytics.com The polymerization of alkynes can lead to conjugated polymers with interesting optoelectronic properties or cyclic polymers with unique topologies and applications. rsc.orgoup.comresearchgate.net
Specifically, the compound could serve as a monomer or cross-linking agent in polymerization reactions. For example, through azide-alkyne cycloaddition reactions, it could be incorporated into polymers to create materials with enhanced thermal properties and low flammability. acs.org The rigid spirocyclic core, when incorporated into a polymer backbone, could impart desirable characteristics such as increased thermal stability and altered mechanical properties. Research in this area would involve investigating the polymerization behavior of the molecule under various conditions and characterizing the resulting materials.
Unexplored Biological Targets and Pathways for Future Investigation
While the butynamide moiety points towards cysteine-containing enzymes, the full spectrum of potential biological targets for this compound remains unexplored. The unique three-dimensional shape conferred by the spirocyclic and cyclopropyl groups could enable it to bind with high affinity and selectivity to targets not typically associated with linear or flatter covalent inhibitors.
Future investigations could employ chemoproteomic platforms, such as activity-based protein profiling (ABPP), to identify novel protein targets in an unbiased manner. By using a tagged version of the compound, researchers could identify which proteins it covalently modifies within a complex cellular lysate or in living cells, potentially revealing unexpected biological pathways.
Beyond kinases, other enzyme classes such as phosphatases, deubiquitinases, and metabolic enzymes that rely on a catalytic cysteine could be viable targets. Moreover, the spirocyclic oxane framework is known to improve physicochemical properties, which might allow the molecule to access challenging targets, including those within specific cellular compartments or those that have proven difficult to drug with conventional small molecules. nih.govbldpharm.com There is also potential to explore dual-targeting approaches, such as inhibiting both a primary kinase and a resistance-related pathway like that involving Heme oxygenase-1 (HO-1). mdpi.com
Advanced Analytical Method Development Utilizing the Compound
The presence of the internal alkyne offers a unique handle for the development of highly sensitive and specific analytical methods. While internal alkynes can be challenging to detect using standard techniques like electrospray ionization mass spectrometry due to poor ionization, specific chemical derivatization methods can overcome this limitation. chemrxiv.org
A promising strategy involves the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which selectively converts the internal alkyne into a trisubstituted triazole. chemrxiv.org Triazoles exhibit significantly enhanced ionization efficiency, potentially increasing detection sensitivity by several orders of magnitude. This would enable the development of robust LC-MS methods for quantifying the compound and its metabolites in complex biological matrices, such as plasma or cell extracts. Standard HPLC method development protocols, including scouting, optimization, and validation, would be employed to create a reliable analytical workflow. sigmaaldrich.comthermofisher.com
| Analytical Technique | Target Moiety | Principle | Advantage |
| LC-MS with Derivatization | Internal Alkyne | Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to form a highly ionizable triazole. chemrxiv.org | Dramatically increased sensitivity (up to 32,000-fold reported for other internal alkynes). chemrxiv.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Whole Molecule (if volatile) | Separation based on volatility and boiling point, followed by mass analysis. | High resolution and sensitivity, suitable for impurity profiling. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Whole Molecule | Separation based on polarity using a stationary and mobile phase. thermofisher.com | Versatile for quantification, purification, and stability studies. |
Integration with Advanced Imaging Techniques (If Applicable)
The alkyne group makes this compound an ideal candidate for integration with advanced, label-free imaging techniques. As previously mentioned, the C≡C bond provides a unique spectroscopic signature for Alkyne-Tag Raman Imaging (ATRI). nih.govrsc.org
This capability can be extended by using advanced, non-linear Raman microscopy techniques like Stimulated Raman Scattering (SRS). SRS microscopy offers high-speed, chemically specific imaging with much higher sensitivity than spontaneous Raman scattering, making it possible to track the dynamics of small molecules in real-time within living cells and even multicellular organisms. nih.gov
Furthermore, the signal can be dramatically amplified through Surface-Enhanced Raman Scattering (SERS), where the proximity of the alkyne to plasmonic nanoparticles (e.g., gold or silver) enhances the Raman signal, enabling detection at extremely low concentrations. morressier.comacs.org It is also possible to perform multiplexed imaging by using isotopic variants of the alkyne tag (e.g., containing ¹³C or deuterium), which shift the Raman frequency and allow for the simultaneous tracking of two or more different molecular species. rsc.org This would permit sophisticated experiments, such as tracking the parent compound and a specific metabolite simultaneously within the same cell.
Lack of Publicly Available Research Data for this compound Precludes Analysis of Interdisciplinary Applications
Following a comprehensive search of publicly accessible scientific databases and literature, no specific research findings or data pertaining to the chemical compound this compound were identified. Consequently, a detailed analysis of its potential for collaborative interdisciplinary research, as requested, cannot be provided at this time.
The exploration of a compound's potential for interdisciplinary collaboration hinges on the existence of foundational research into its synthesis, chemical properties, and biological activity. This preliminary data allows researchers from diverse fields such as medicinal chemistry, pharmacology, materials science, and computational biology to identify areas of mutual interest and formulate hypotheses for further investigation.
Without initial studies to characterize this compound, any discussion of its application in collaborative research would be purely speculative and would not meet the required standards of scientific accuracy. The scientific community relies on published, peer-reviewed data to build upon existing knowledge and forge new research directions.
Q & A
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Study solvation effects and ligand-protein interactions (e.g., with GROMACS).
- Docking Studies : Use AutoDock Vina to predict binding affinities to biological targets (e.g., viral proteases or neurotransmitter receptors).
- TD-DFT : Analyze UV-vis absorption spectra for photophysical properties.
Key Parameters : - Small HOMO-LUMO gaps (<4 eV) indicate high chemical reactivity, as observed in similar but-2-ynamide derivatives .
How can researchers investigate the biological activity of this compound in antiviral or neuropharmacological contexts?
Advanced Research Question
- Antiviral Assays :
- Perform plaque reduction neutralization tests (PRNT) against flaviviruses (e.g., ZIKV), comparing IC values to structurally related compounds (e.g., anti-ZIKV quinazolines) .
- Neuropharmacological Profiling :
- Radioligand binding assays to assess affinity for dopamine/serotonin receptors (e.g., using H-labeled ligands).
- Ex vivo electrophysiology to measure effects on neuronal excitability .
How should contradictory data on synthetic yields or biological activity be resolved?
Advanced Research Question
- Synthesis Optimization :
- Screen reaction conditions (e.g., solvent polarity, temperature) to address low yields. For example, DMF may improve amide coupling efficiency vs. THF.
- Biological Replication :
- Validate anti-ZIKV activity in multiple cell lines (e.g., Vero vs. HEK293) and control for cytotoxicity (CC via MTT assays).
- Computational vs. Experimental Discrepancies :
- Re-optimize DFT parameters (e.g., solvent model, basis set) if experimental IR/NMR deviates from predictions .
What structure-activity relationship (SAR) strategies can enhance the efficacy of this compound derivatives?
Advanced Research Question
- Modifications :
- Introduce electron-withdrawing groups (e.g., -CF) to the cyclopropane ring to enhance metabolic stability.
- Replace the oxane ring with morpholine or piperidine to alter solubility.
- Biological Testing :
- Compare IC values of derivatives in anti-ZIKV assays. For example, fluorinated analogs showed 10-fold higher potency in related compounds .
What are the challenges in scaling up synthesis while maintaining purity for in vivo studies?
Advanced Research Question
- Critical Steps :
- Control exothermic reactions during cyclopropane formation (e.g., slow addition of reagents).
- Use preparative HPLC for large-scale purification to avoid silica gel contamination.
- Analytical Rigor :
- Implement qNMR for batch-to-batch purity validation.
- Monitor residual solvents (e.g., DCM) via GC-MS to meet ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
